
4',5,7-Trimethoxyisoflavone
Overview
Description
Biochanin A, dimethyl ether, is a naturally occurring isoflavone found in various plants such as chickpeas, red clover, and soybeans . It is a member of the flavonoid family and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound is also recognized for its potential as a phytoestrogen, mimicking the effects of estrogen in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biochanin A, dimethyl ether, can be synthesized through several chemical routes. One common method involves the methylation of biochanin A using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions must be carefully controlled to ensure complete methylation and high yield of the desired product .
Industrial Production Methods
Industrial production of biochanin A, dimethyl ether, often involves the extraction of biochanin A from plant sources followed by chemical modification . The extraction process typically uses solvents such as ethanol or methanol to isolate biochanin A from plant materials like red clover . The extracted biochanin A is then subjected to methylation reactions to produce the dimethyl ether derivative . This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Biochanin A, dimethyl ether, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize biochanin A, dimethyl ether.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce biochanin A, dimethyl ether.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of biochanin A, dimethyl ether, can lead to the formation of quinones or other oxidized derivatives . Reduction reactions may produce reduced forms of the compound with altered biological activities .
Scientific Research Applications
Antioxidant Properties
TMF exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with chronic diseases.
Anticancer Effects
TMF has been shown to induce apoptosis in cancer cells, particularly through the activation of caspase-3 and degradation of poly (ADP-ribose) polymerase (PARP) proteins. Studies indicate that TMF can effectively inhibit the proliferation of various cancer cell lines, including gastric cancer cells (SNU-16) and breast cancer cells (MCF-7) .
Aryl Hydrocarbon Receptor Activation
TMF acts as a potent agonist for the aryl hydrocarbon receptor (AhR), influencing the expression of genes involved in detoxification and cell cycle regulation. This interaction has been linked to increased expression of CYP1A1 and other AhR-responsive genes .
Cancer Therapy
TMF's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapy. Its efficacy has been tested in vitro against various cancer types, showing promising results in growth inhibition .
Anti-inflammatory Effects
Research indicates that TMF may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Its modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease .
Neuroprotection
TMF has been investigated for its neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases. Its antioxidant properties may play a role in protecting neuronal cells from damage .
Wound Healing Study
A study investigated the synergistic effects of TMF combined with glycitin on skin cells during wound healing, demonstrating enhanced healing properties compared to controls .
Cancer Cell Line Studies
In a series of experiments conducted by the National Cancer Institute, TMF was evaluated against multiple cancer cell lines, revealing significant growth inhibition profiles:
- MCF-7: GI50 = 0.18 μM
- T-47D: GI50 = 0.03 μM
- MDA-MB-468: GI50 = 0.47 μM
These findings underscore TMF's potential as an effective anticancer agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of biochanin A, dimethyl ether, involves its interaction with various molecular targets and pathways . It is known to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation . For example, it can inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines . Additionally, it can activate antioxidant pathways, enhancing the body’s defense against oxidative damage . The compound’s phytoestrogenic activity is mediated through its binding to estrogen receptors, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Biochanin A, dimethyl ether, is structurally similar to other isoflavones such as genistein and daidzein . it is unique in its methylated form, which enhances its stability and bioavailability .
Similar Compounds
Genistein: Another isoflavone with similar biological activities but lacks the methylation present in biochanin A, dimethyl ether.
Daidzein: Similar to genistein, daidzein is an isoflavone with comparable biological properties but without the methylation.
Formononetin: Another methylated isoflavone, but with different substitution patterns, leading to distinct biological effects.
Biological Activity
4',5,7-Trimethoxyisoflavone (TMI) is a naturally occurring isoflavone with significant biological activity, particularly in relation to its effects on various cellular pathways and its potential therapeutic applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological properties, including its action as an aryl hydrocarbon receptor (AhR) agonist, its estrogenic activity, and its potential anticancer effects.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C₁₈H₁₆O₅
- Molecular Weight: 300.32 g/mol
The presence of three methoxy groups at positions 4', 5, and 7 on the isoflavone backbone significantly influences its biological activities.
1. Aryl Hydrocarbon Receptor (AhR) Agonism
Research indicates that TMI acts as a potent AhR agonist. The AhR is a ligand-activated transcription factor that mediates the effects of environmental toxins and plays a role in various physiological processes. In a study involving colon-derived cell lines, TMI demonstrated a strong ability to induce the expression of cytochrome P450 enzymes (CYP1A1, CYP1B1) through AhR activation, which is crucial for drug metabolism and detoxification processes .
Table 1: Effects of TMI on AhR Activation
Compound | AhR Activation | CYP Enzyme Induction |
---|---|---|
This compound | Potent | CYP1A1, CYP1B1 |
5,7-Dihydroxy-4-methoxyisoflavone | Moderate | CYP1A1 |
Biochanin A | Weak | Not significant |
2. Estrogenic Activity
TMI has been studied for its estrogen-like effects. In assays using Ishikawa endometrial cells, TMI exhibited differential estrogenic activity compared to other isoflavones like biochanin A and genistein. Specifically, it was shown to induce alkaline phosphatase activity in Ishikawa cells but not in MCF-7 breast cancer cells, suggesting varying metabolic pathways in different cell types . This indicates that TMI may have selective estrogen receptor modulating properties.
Table 2: Estrogenic Activity Comparison
Isoflavone | Ishikawa Cells | MCF-7 Cells |
---|---|---|
This compound | Positive | Negative |
Biochanin A | Positive | Positive |
Genistein | Positive | Positive |
3. Anticancer Properties
The anticancer potential of TMI has been explored in various studies. It has been implicated in the modulation of signaling pathways involved in cancer progression. For instance, TMI's ability to induce apoptosis in cancer cell lines has been documented, particularly through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. Additionally, TMI's interaction with AhR may contribute to its anticancer effects by influencing the expression of genes involved in cell cycle regulation and apoptosis .
Case Studies
Case Study 1: Red Clover Extracts
In a clinical trial involving red clover-derived supplements containing TMI and other isoflavones, participants showed improved mammographic breast density after one year of supplementation. This suggests that TMI may play a role in modulating breast tissue health and could be beneficial for postmenopausal women .
Case Study 2: Antibacterial Activity
TMI has also been evaluated for antibacterial properties against various pathogens. Studies have indicated that it exhibits moderate antibacterial activity, which could be attributed to its structural features that allow interaction with bacterial membranes .
Properties
IUPAC Name |
5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVORTURQPBPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151315 | |
Record name | 4',5,7-Trimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-82-9 | |
Record name | 4',5,7-Trimethoxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5,7-Trimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4',5,7-trimethoxyisoflavone interact with the aryl hydrocarbon receptor (AhR), and what are the downstream effects of this interaction?
A1: While the provided research abstract [] doesn't delve into the specific binding interactions of this compound with AhR, it highlights that this compound acts as a potent AhR agonist. This means it binds to and activates the AhR, which is a transcription factor.
Q2: How does the structure of this compound compare to similar flavonoids in terms of AhR activity, and what does this suggest about the importance of structure for AhR agonism?
A2: The research highlights the critical role of structural variations in flavonoids for their AhR activity []. For example, while this compound is a potent AhR agonist, its isomeric flavone counterpart (with the phenyl ring at C-2 instead of C-3) is AhR-inactive [].
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